Enhanced Lipophilicity vs. Unsubstituted Benzofuran Core
The target compound exhibits a calculated LogP of 3.87, significantly higher than the unsubstituted core 1-(benzofuran-2-yl)butan-1-one, which has a reported LogP ranging from 2.94 to 3.42 . This increase of +0.93 to +0.45 log units results from the synergistic lipophilic contributions of the 5-chloro and 7-methyl substituents, directly impacting predicted membrane permeability and non-specific protein binding in biological assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.87 (calculated) |
| Comparator Or Baseline | 1-(Benzofuran-2-yl)butan-1-one: LogP 2.94 (SIELC) to 3.42 (ChemSrc) |
| Quantified Difference | ΔLogP = +0.93 to +0.45 (target more lipophilic) |
| Conditions | In silico calculated LogP values from vendor technical datasheets; experimental validation may yield different absolute values |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which may translate into enhanced cellular uptake in cell-based assays, a critical factor for selecting compounds intended for intracellular target engagement studies.
